Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)
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Overview
Description
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is a heterocyclic aromatic organic compound. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the cyclization of suitable precursors. For this specific compound, a possible synthetic route could involve the reaction of a suitable dihydropyridine precursor with methoxy and methylthio substituents under controlled conditions. The reaction might require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale chemical reactions in reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pyridine derivatives are extensively studied for their applications in various fields:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some pyridine derivatives are used as active pharmaceutical ingredients in drugs.
Industry: Employed as solvents, catalysts, and intermediates in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. They may interact with biological targets such as enzymes, receptors, and nucleic acids. The presence of methoxy and methylthio groups could influence their binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simple aromatic ring.
2,3-Dihydropyridine: A partially saturated derivative.
2,5-Dimethoxypyridine: A derivative with methoxy groups at positions 2 and 5.
6-Methylthiopyridine: A derivative with a methylthio group at position 6.
Uniqueness
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is unique due to the combination of methoxy and methylthio substituents, which may impart distinct chemical and biological properties compared to other pyridine derivatives.
Properties
CAS No. |
494747-08-9 |
---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2,5-dimethoxy-6-methylsulfanyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H13NO2S/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4,7H,5H2,1-3H3 |
InChI Key |
NFDZJJUSZZVHDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC=C(C(=N1)SC)OC |
Origin of Product |
United States |
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